molecular formula C12H15BBrClO2 B1524681 2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 488850-91-5

2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1524681
M. Wt: 317.41 g/mol
InChI Key: MYUCFPONBAGCHC-UHFFFAOYSA-N
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Description

The compound “2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely to be an organoboronic compound, which are commonly used in organic synthesis due to their ability to form carbon-carbon bonds . The presence of bromine and chlorine atoms on the phenyl ring suggests that it might be used in reactions involving nucleophilic aromatic substitution.


Molecular Structure Analysis

The compound likely contains a phenyl ring substituted with bromine and chlorine atoms, and a boron atom connected to two oxygen atoms and a carbon atom, forming a dioxaborolane ring. The boron atom is also likely connected to two methyl groups .


Chemical Reactions Analysis

Organoboronic compounds are known to undergo Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The bromine and chlorine atoms on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Organoboronic compounds are typically solid at room temperature and are stable under normal conditions .

Scientific Research Applications

Synthesis of Novel Derivatives and Materials

A series of novel derivatives of 4,4,5,5-tetramethyl-1,3,2 dioxaborolane have been synthesized, including boron-containing stilbene derivatives. These derivatives have been used to synthesize boron-capped polyenes, which are potential intermediates for creating new materials for LCD technology and are being explored for therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Enhanced Brightness and Fluorescence Applications

Heterodifunctional polyfluorenes synthesized using 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane have shown enhanced brightness and fluorescence. These materials can form stable nanoparticles with bright fluorescence emissions, useful in applications like bioimaging and sensing (Fischer, Baier, & Mecking, 2013).

Development of Lipid-Lowering Drugs

Pinacolyl boronate-substituted stilbenes synthesized from 4,4,5,5-tetramethyl-1,3,2 dioxaborolane have shown inhibitory effects on lipogenesis in mammalian hepatocytes. These compounds, especially BF102, are being explored as potential leads for new lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).

Polymer Synthesis for Organic Electronics

The use of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in palladium-catalyzed polycondensation has been applied to synthesize highly regioregular polyalkylthiophenes. These polymers are promising materials for organic electronics, including solar cells and transistors (Liversedge, Higgins, Giles, Heeney, & McCulloch, 2006).

Development of Novel Boronic Acid Derivatives

The synthesis of novel boronic acid derivatives, including 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, has been achieved. These compounds are being studied for their potential inhibitory activity against serine proteases, with applications in medicinal chemistry (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

Chain-Growth Polymerization for Advanced Materials

Chain-growth polymerization of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with other monomers has been explored for synthesizing well-defined polyfluorenes. These polymers have applications in advanced materials such as light-emitting diodes and photovoltaic devices (Yokoyama, Suzuki, Kubota, Ohuchi, Higashimura, & Yokozawa, 2007).

Structural Analysis and Chemical Reactivity

Structural analysis of pyridin-2-ylboron derivatives, including those with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, has been conducted. These studies provide insights into their chemical reactivity and stability, crucial for designing new molecules for pharmaceutical and material science applications (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).

Synthesis of Deeply Colored Polymers

Polymers containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane units have been synthesized, displaying deep colors and solubility in common organic solvents. These polymers have potential applications in colorants and coatings (Welterlich, Charov, & Tieke, 2012).

Safety And Hazards

Like many chemical compounds, this compound should be handled with care to avoid exposure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The use of organoboronic compounds in organic synthesis is a well-established field with many potential applications. Future research could explore new reactions involving this compound, or its use in the synthesis of complex organic molecules .

properties

IUPAC Name

2-(3-bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUCFPONBAGCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700032
Record name 2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

488850-91-5
Record name 2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CRK Jayasundara, JM Gil-Negrete… - The Journal of …, 2021 - ACS Publications
A versatile and efficient method to prepare borylated arenes furnished with alkyl, alkenyl, alkynyl, aryl, and heteroaryl functional groups is developed by merging Ir-catalyzed C–H …
Number of citations: 3 pubs.acs.org

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